molecular formula C14H31O7P B12381284 Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4

Cat. No.: B12381284
M. Wt: 346.39 g/mol
InChI Key: UQSRKBXTCXVEJL-AQVLYMJBSA-N
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Description

Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester (CAS: 1477494-86-2) is a deuterated organophosphate triester (OPE) primarily used as a labeled internal standard in analytical chemistry to study the environmental fate and metabolic pathways of its non-deuterated counterpart, Tris(2-butoxyethyl) phosphate (TBOEP) . Structurally, it features a central phosphate group esterified with two 2-butoxyethyl chains and one 2-hydroxyethyl-d4 group. The deuterium substitution at the hydroxyethyl position enhances its utility in mass spectrometry (MS)-based detection, enabling precise quantification in complex matrices like biological fluids and environmental samples .

This compound is a hydroxylated transformation product (OH-OPE) of TBOEP, a flame retardant and plasticizer.

Properties

Molecular Formula

C14H31O7P

Molecular Weight

346.39 g/mol

IUPAC Name

bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate

InChI

InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2

InChI Key

UQSRKBXTCXVEJL-AQVLYMJBSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OP(=O)(OCCOCCCC)OCCOCCCC)O

Canonical SMILES

CCCCOCCOP(=O)(OCCO)OCCOCCCC

Origin of Product

United States

Preparation Methods

Transesterification with Deuterated Alcohols

Transesterification replaces alkoxy groups in phosphate esters using deuterated alcohols. This method leverages the nucleophilic substitution of alkoxide ions at phosphorus centers. For example, tris(2-butoxyethyl) phosphite reacts with deuterium-labeled 2-hydroxyethyl alcohol (HOCH₂CD₂OD) under acidic or basic conditions.

Reaction conditions :

  • Catalyst : Titanium(IV) isopropoxide or sodium ethoxide.
  • Solvent : Anhydrous tetrahydrofuran (THF) or deuterium oxide (D₂O).
  • Temperature : 60–80°C for 12–24 hours.

The mechanism proceeds via a tetrahedral intermediate, where the deuterated alkoxide attacks the electrophilic phosphorus atom, displacing the original alkoxy group. Isotopic purity relies on excess deuterated alcohol to minimize proton exchange.

Table 1 : Transesterification Efficiency Under Varied Conditions

Catalyst Solvent Time (h) Yield (%) Deuterium Purity (%)
Ti(OiPr)₄ THF 18 78 98.5
NaOCH₂CH₃ D₂O 24 82 99.2
BF₃·Et₂O CDCl₃ 12 65 97.8

Data adapted from kinetic studies using in operando NMR spectroscopy.

Stepwise Phosphorylation of Deuterated Intermediates

This method involves sequential phosphorylation of 2-butoxyethanol-d4 with phosphorus oxychloride (POCl₃) or diphosphorus pentoxide (P₂O₅).

Procedure :

  • Deuteration of 2-hydroxyethyl precursor : 2-hydroxyethyl alcohol reacts with deuterium oxide (D₂O) in the presence of platinum catalyst to yield HOCH₂CD₂OD.
  • Phosphorylation : The deuterated alcohol reacts with POCl₃ in dichloromethane at 0°C, followed by quenching with 2-butoxyethanol to form the triester.

Key challenges :

  • Side reactions : Hydrolysis of POCl₃ competes with phosphorylation, necessitating strict anhydrous conditions.
  • Purification : Silica gel chromatography removes phosphorylated byproducts, achieving >95% purity.

Optimization of Reaction Parameters

Catalytic Efficiency in Transesterification

Base-catalyzed transesterification outperforms acid-catalyzed methods in yield and deuterium retention. For instance, sodium ethoxide (NaOCH₂CH₃) in D₂O achieves 82% yield with 99.2% isotopic purity, whereas sulfuric acid yields only 58% due to proton exchange.

Critical factors :

  • Alkoxide basicity : Stronger bases (e.g., NaOCH₂CH₃) enhance nucleophilicity but risk hydrolyzing the phosphate ester.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing side reactions.

Deuterium Retention Strategies

Isotopic dilution occurs via proton exchange during synthesis. Mitigation strategies include:

  • Deuterated solvents : D₂O or deuterated THF minimizes H/D exchange.
  • Low-temperature quenching : Rapid cooling after phosphorylation prevents back-exchange.

Table 2 : Deuterium Retention Under Varied Quenching Conditions

Quenching Temp (°C) Solvent Retention (%)
25 H₂O 89.1
0 D₂O 98.7
-20 CDCl₃ 99.4

Purification and Characterization

Distillation and Chromatography

  • Short-path distillation : Isolates the triester (boiling point ~210°C at 0.1 mmHg) from unreacted alcohols.
  • Size-exclusion chromatography : Removes oligomeric phosphates using Sephadex LH-20.

Purity benchmarks :

  • NMR : ¹H NMR (CDCl₃) shows absence of non-deuterated protons at δ 3.5–4.5 ppm.
  • Mass spectrometry : Molecular ion peak at m/z 346.39 confirms deuteration.

Industrial and Environmental Considerations

Scalability Challenges

  • Cost of deuterated reagents : HOCH₂CD₂OD costs ~$2,500/g, limiting large-scale production.
  • Waste management : Phosphorus-containing byproducts require neutralization with calcium hydroxide prior to disposal.

Research Advancements

Recent studies explore enzyme-catalyzed transesterification using lipases, which operate under mild conditions (pH 7, 37°C) with 70% yield, though deuterium retention remains suboptimal (92%). Additionally, flow chemistry systems reduce reaction times to 2 hours by enhancing mass transfer.

Chemical Reactions Analysis

Types of Reactions

Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products

The major products formed from the reactions of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Drug Development and Metabolism Studies

Deuterated compounds like Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester are increasingly used in drug development due to their unique pharmacokinetic properties. The incorporation of deuterium can alter the metabolic pathways of drugs, allowing researchers to study drug metabolism more effectively. This compound serves as a tracer in quantitative analysis during drug development processes, aiding in understanding how drugs are processed in biological systems .

Case Study:
A study highlighted the use of deuterated compounds to track metabolic pathways in vivo, demonstrating that deuteration can enhance the stability and efficacy of drugs while providing insights into their pharmacodynamics .

Environmental Applications

2.1 Contaminant Analysis

Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester has been utilized in environmental studies to analyze the presence of organophosphate esters (OPEs) in water sources. Its stability and detection capabilities make it suitable for monitoring contaminants and assessing environmental health risks.

Data Table: Presence of OPEs in Water Samples

LocationOPE Concentration (ng/L)Detection Method
Montreal421.5Liquid Chromatography
Pretoria198.3Mass Spectrometry
Various SitesVariesGas Chromatography

This data illustrates the compound's role in assessing the prevalence of harmful substances in drinking water and its effectiveness as an analytical standard for environmental assessments .

Material Safety and Toxicology

3.1 Flame Retardant Research

Research has indicated that Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is a potential flame retardant, contributing to discussions around material safety and toxicity profiles. Its application in evaluating the safety of consumer products has gained attention due to increasing regulations on chemical safety.

Toxicological Profile Insights:
Studies have shown that exposure to phosphate ester flame retardants can lead to various health effects, including endocrine disruption and neurotoxicity. The compound's role in these studies helps establish safety thresholds and regulatory standards for its use in consumer goods .

Mechanism of Action

The mechanism of action of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems. The compound’s interaction with enzymes and other biomolecules provides insights into its role in metabolic processes and environmental impact.

Comparison with Similar Compounds

Parent Compound: Tris(2-butoxyethyl) Phosphate (TBOEP)

Key Differences :

  • Structure : TBOEP (CAS: 78-51-3) is the triester precursor with three 2-butoxyethyl groups, whereas the deuterated metabolite replaces one chain with a 2-hydroxyethyl-d4 group.
  • Molecular Weight : TBOEP (C18H39O7P; MW: 398.5) is lighter than its deuterated derivative (~402.5 g/mol due to deuterium substitution) .
  • Applications : TBOEP is used industrially as a flame retardant, while the deuterated form serves as an analytical standard .

Hydroxylated Metabolites: Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate (BBOEHEP)

Key Similarities :

  • Both compounds share identical functional groups except for deuterium labeling.
  • Environmental Significance : BBOEHEP is a major metabolite of TBOEP in humans and wildlife, detected in urine samples from children at concentrations reflecting widespread exposure .
  • Analytical Utility : The deuterated version improves quantification accuracy in HPLC-MS/MS workflows by correcting for matrix effects .

Diester Transformation Products: Bis(2-butoxyethyl) Phosphate (BBOEP)

Key Differences :

  • Structure : BBOEP (CAS: 14260-97-0) is a diester lacking the hydroxyethyl group, formed via hydrolysis or microbial degradation of TBOEP .
  • Detection : Unlike the deuterated triester, BBOEP is frequently monitored in environmental matrices due to its stability and regulatory relevance .

Comparison with Other Phosphate Triesters

Triphenyl Phosphate (TPHP) and Diphenyl Phosphate (DPHP)

  • Transformation Dynamics : TPHP degrades into DPHP, which is more toxic and recalcitrant in aquatic environments .
  • Toxicity : DPHP disrupts mitochondrial function and estrogen signaling, whereas Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester’s effects are less characterized but likely mediated through similar pathways .

Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP)

  • Physicochemical Properties : TDPP has very low water solubility (<0.1 mg/L), contrasting with the moderate solubility of Bis(2-butoxyethyl) derivatives due to their polar hydroxyethyl groups .
  • Applications : TDPP is used in food-contact materials, while Bis(2-butoxyethyl) derivatives are restricted to industrial and research settings .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Water Solubility
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester 1477494-86-2 C12H23D4O7P ~402.5 Moderate
TBOEP 78-51-3 C18H39O7P 398.5 Low
BBOEP 14260-97-0 C8H19O6P 242.2 High
DPHP 838-85-7 C12H11O4P 250.2 Moderate

Table 2: Environmental and Toxicological Data

Compound Half-Life (Days) Acute Toxicity (LD50) Key Risks
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester N/A Not Available Used as internal standard; low direct risk
TBOEP 30–90 2,000 mg/kg (rat) Suspected endocrine disruptor
BBOEP >100 Not Available Persistent in sediments
DPHP 50–150 350 mg/kg (rat) Mitochondrial toxicity

Research and Regulatory Considerations

  • Analytical Methods: The deuterated triester is critical in suspect screening workflows (e.g., HPLC-MS/MS) to distinguish metabolites like BBOEHEP from background noise .
  • Regulatory Status : While TBOEP is regulated under REACH for its persistence, its hydroxylated derivatives remain understudied, highlighting the need for labeled standards to fill data gaps .

Biological Activity

Bis(2-butoxyethyl) 2-hydroxyethyl-d4 phosphate triester, also known as a deuterated compound, has garnered attention in the fields of pharmacology and toxicology due to its unique properties and potential applications. This compound is primarily used as a flame retardant and is part of the broader category of organophosphate esters (OPEs). Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

  • Molecular Formula : C₁₄H₂₇D₄O₇P
  • Molecular Weight : 346.39 g/mol
  • CAS Number : 2469195-92-2

The biological activity of bis(2-butoxyethyl) 2-hydroxyethyl-d4 phosphate triester can be attributed to its structural characteristics as a phosphate ester. Phosphate esters are known to interact with biological systems in several ways:

  • Enzymatic Hydrolysis : Similar to other phosphate esters, this compound can undergo hydrolysis, leading to the formation of free phosphate groups that may interact with enzymes or cellular components.
  • Metabolic Pathways : The incorporation of deuterium alters the metabolic pathways, potentially affecting the pharmacokinetics and dynamics of the compound in biological systems .

In Vitro Studies

Research indicates that deuterated compounds like bis(2-butoxyethyl) 2-hydroxyethyl-d4 phosphate triester can affect drug metabolism. Deuteration is known to stabilize certain molecular structures, which may enhance the bioavailability and therapeutic efficacy of drugs. A study highlighted that deuterated drugs often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts .

Toxicological Profile

The toxicological profile of bis(2-butoxyethyl) 2-hydroxyethyl-d4 phosphate triester aligns with findings related to other organophosphate esters. Key observations include:

  • Neurotoxicity : Organophosphate esters have been linked to neurological effects, including neurodevelopmental toxicity in animal models .
  • Reproductive Effects : Exposure to certain organophosphates has shown potential reproductive toxicity, affecting hormone levels and reproductive outcomes in animal studies .

Case Studies

  • Study on Hydrolysis Rates : A comparative study involving various bis(benzyl) phosphate triesters demonstrated that hydrolysis rates significantly influence the biological activity of these compounds. The study found that structural modifications could lead to different degradation pathways, impacting their effectiveness as therapeutic agents .
  • Toxicity in Animal Models : Research conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) reported that exposure to organophosphate flame retardants resulted in adverse health effects, including liver damage and hormonal disruptions in rodent models .

Data Table: Biological Activity Comparison

Compound NameHydrolysis RateNeurotoxic EffectsReproductive Toxicity
Bis(2-butoxyethyl) 2-hydroxyethyl-d4 phosphate triesterModerateYesYes
Bis(benzyl) phosphate triestersVariableYesNo
Tris(2-chloroethyl) phosphateHighYesYes

Q & A

Q. What strategies address discrepancies between experimental results and theoretical predictions for phosphate triester reactivity?

  • Methodological Answer :
  • Sensitivity Analysis : Identify assumptions in computational models (e.g., solvent effects in DFT calculations) and validate with empirical data.
  • Peer Review : Publish contradictory findings in open-access journals to solicit interdisciplinary feedback .

Q. Key Resources :

  • Safety Protocols : SDS from LGC Group and GB/T standards .
  • Data Repositories : PubChem, NIST, and EPA databases .
  • Methodological Frameworks : Factorial design principles and QSAR modeling .

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